![molecular formula C8H9NO4 B3016096 [(Furan-2-carbonyl)methylamino]acetic acid CAS No. 625408-95-9](/img/structure/B3016096.png)

[(Furan-2-carbonyl)methylamino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

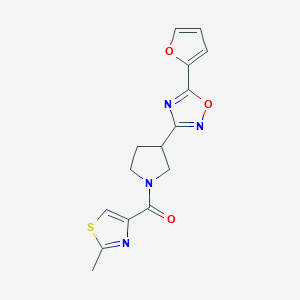

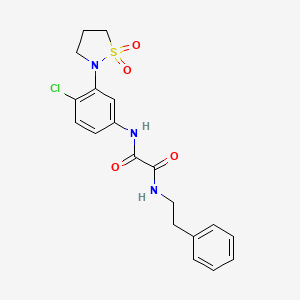

“[(Furan-2-carbonyl)methylamino]acetic acid” is a chemical compound with the molecular formula C8H9NO4 . It is also known by other names such as “2-[furan-2-carbonyl(methyl)amino]acetic acid” and “2-(N-Methylfuran-2-carboxamido)acetic acid” among others . The compound has a molecular weight of 183.16 g/mol .

Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C8H9NO4/c1-9(5-7(10)11)8(12)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,11) . The canonical SMILES representation is CN(CC(=O)O)C(=O)C1=CC=CO1 . Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 0, indicating its partition coefficient between octanol and water . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 183.05315777 g/mol . The topological polar surface area is 70.8 Ų .Aplicaciones Científicas De Investigación

Formation and Reactivity

Formation in Maillard-Type Reactions

Furan derivatives, including those similar to [(Furan-2-carbonyl)methylamino]acetic acid, form under specific conditions in Maillard-type reactions. These reactions typically involve sugars and amino acids, where furan derivatives are generated under roasting conditions in closed systems. These conditions are integral for the formation of furan and its derivatives from the intact sugar skeleton or by recombination of reactive fragments (Limacher et al., 2008).

Acylation of Furans

The acylation of furans, which includes compounds like [(Furan-2-carbonyl)methylamino]acetic acid, is a subject of interest. In one study, furans were acylated with acetic acid over H-ZSM-5 catalysts, indicating potential pathways for the formation of larger products and applications in bioenergy (Ji et al., 2019).

Palladium-Catalyzed Reactions

Furan derivatives are utilized in palladium-catalyzed reactions. An example is the oxidative heterodimerization of 2,3-allenamides and 1,2-allenyl ketones, which provides a route for synthesizing polysubstituted furanimines, potentially including derivatives of [(Furan-2-carbonyl)methylamino]acetic acid (Ma et al., 2005).

Applications in Synthesis and Catalysis

Synthesis of Complex Organic Compounds

Furan derivatives, due to their reactivity, play a crucial role in the synthesis of more complex organic compounds. For instance, the formation of benzofuro[3,2-b: 2',3'-e]pyridines involves furan derivatives as key intermediates (Görlitzer & Meyer, 2004).

Catalysis by Palladium Salts

The catalytic properties of palladium salts in the carboxylation of pseudo-aromatic systems like furan suggest possible applications in the synthesis of carboxylic acids, including those related to [(Furan-2-carbonyl)methylamino]acetic acid (Ugo et al., 1990).

Biomass Conversion and Environmental Implications

Biomass-Derived Furan for Synthesis

In the context of sustainable chemistry, furan derivatives are explored for their potential in biomass conversion. Reactions like Diels–Alder involving biomass-derived furan can lead to the synthesis of useful compounds, potentially including [(Furan-2-carbonyl)methylamino]acetic acid (Mahmoud et al., 2015).

Environmental Impact of Wood Smoke

The study of compounds derived from wood smoke, including furan derivatives, sheds light on the environmental impact and chemical composition of biomass combustion products. This has implications for understanding the atmospheric behavior of compounds like [(Furan-2-carbonyl)methylamino]acetic acid (Edye & Richards, 1991).

Propiedades

IUPAC Name |

2-[furan-2-carbonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-9(5-7(10)11)8(12)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUIRNHIRGCLJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Furan-2-carbonyl)methylamino]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B3016013.png)

![2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016014.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3016017.png)

![3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016022.png)

![(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3016023.png)

![8-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B3016025.png)

![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)